molecular formula C20H19N3O B4579962 N~4~-ALLYL-6,8-DIMETHYL-2-(2-PYRIDYL)-4-QUINOLINECARBOXAMIDE

N~4~-ALLYL-6,8-DIMETHYL-2-(2-PYRIDYL)-4-QUINOLINECARBOXAMIDE

Cat. No.: B4579962
M. Wt: 317.4 g/mol
InChI Key: OGKGCPMMNQCRAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~4~-ALLYL-6,8-DIMETHYL-2-(2-PYRIDYL)-4-QUINOLINECARBOXAMIDE is a useful research compound. Its molecular formula is C20H19N3O and its molecular weight is 317.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-allyl-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide is 317.152812238 g/mol and the complexity rating of the compound is 452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Building Blocks in Heterocyclic Synthesis : The compound has been utilized in the synthesis of tetrahydroquinolines, which are significant in heterocyclic chemistry and medicinal chemistry. This process involves mediated-acid intramolecular cyclisation and oxidation, demonstrating the compound's utility in creating complex natural N-heterocycles (Méndez et al., 2001).

Biological and Pharmacological Research

  • Antitumor and Antimicrobial Activities : Quinoline derivatives, including structures related to N-allyl-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide, have been explored for their antitumor and antimicrobial activities. They serve as key molecules for synthesizing agents with potential medical benefits, especially in cancer drug discovery (Solomon & Lee, 2011).

  • Antitubercular Agents : Variants of the compound have been evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis, indicating their potential in tuberculosis treatment research (Kantevari et al., 2011).

  • Inhibitors in Cancer Research : Derivatives of the compound have been developed as selective inhibitors of specific enzymes, such as ataxia telangiectasia mutated (ATM) kinase, indicating their application in probing enzyme inhibition in vivo for cancer research (Degorce et al., 2016).

  • Imaging in Medical Diagnostics : Some quinoline-2-carboxamide derivatives have been labeled for potential use in positron emission tomography (PET) imaging for assessing peripheral benzodiazepine type receptors, demonstrating the compound's application in diagnostic imaging (Matarrese et al., 2001).

  • Design of DNA-Intercalating Agents : Phenyl-substituted derivatives of quinoline carboxamides, related to N-allyl-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide, have been synthesized and evaluated for DNA-intercalating antitumor activity, indicating their potential in designing minimal DNA association agents for cancer treatment (Atwell et al., 1989).

Properties

IUPAC Name

6,8-dimethyl-N-prop-2-enyl-2-pyridin-2-ylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O/c1-4-8-22-20(24)16-12-18(17-7-5-6-9-21-17)23-19-14(3)10-13(2)11-15(16)19/h4-7,9-12H,1,8H2,2-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGKGCPMMNQCRAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NCC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.